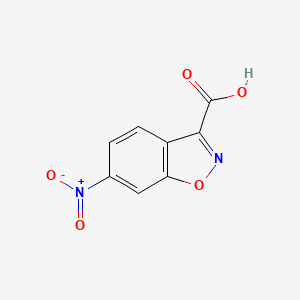

6-Nitro-1,2-benzoxazole-3-carboxylic acid

Description

Applications in Medicinal Chemistry Research

While the broader family of benzoxazole (B165842) derivatives has been extensively studied for various therapeutic properties, research specifically focused on 6-Nitro-1,2-benzoxazole-3-carboxylic acid is more niche. Its utility has been predominantly demonstrated as a specialized tool for studying reaction kinetics and microenvironments, rather than as a direct therapeutic agent itself.

Direct studies detailing the interaction of this compound with specific biological targets at a molecular level are not extensively reported in publicly available research. The research focus has been less on its binding to macromolecules and more on its chemical reactivity in different environments.

There is a lack of specific studies that utilize this compound to investigate the inhibition mechanisms of particular enzymes. While some benzoxazole derivatives are known enzyme inhibitors, this specific compound's research footprint lies elsewhere.

Similarly, dedicated research on the modulation of specific receptors by this compound is not readily found in scientific literature.

Structure-activity relationship (SAR) studies for this compound are not a prominent feature of its research profile. The existing studies focus more on its decarboxylation kinetics rather than systematically altering its structure to enhance a particular biological activity.

The most significant and well-documented application of this compound is as a chemical probe, specifically to study the properties of micelles and solvent effects on reaction rates. codessa-pro.comnih.gov Its decarboxylation, the chemical process of removing a carboxyl group, is highly sensitive to the surrounding microenvironment. nih.govresearchgate.net This property makes it an excellent kinetic probe to understand the interiors of micelles, which are aggregates of surfactant molecules that are relevant to drug delivery systems and biological membranes.

The rate of decarboxylation of the carboxylate form of the molecule, 6-nitro-1,2-benzisoxazole-3-carboxylate, has been used to investigate the properties of the microinterface of aqueous micelles formed by various cationic surfactants. nih.gov Studies have demonstrated that the rate of this reaction is significantly influenced by the nature of the solvent, spanning several orders of magnitude from protic to dipolar aprotic solvents. codessa-pro.com This sensitivity allows researchers to probe the polarity and hydration state of the micellar interface. nih.gov

For instance, the catalytic effect of different micelles on the decarboxylation rate provides insights into the micellar structure and the solubilization site of the substrate. nih.gov The table below summarizes the effect of different micellar systems on the decarboxylation rate constant of 6-nitro-1,2-benzisoxazole-3-carboxylate.

| Micellar System | Effect on Decarboxylation Rate | Reference |

| Cationic Micelles | Catalyzes the reaction | nih.gov |

| Zwitterionic and Positively Charged Surfactant Mixed Micelles | Catalyzes the reaction, with synergy observed in some mixtures | nih.gov |

| Polyampholyte Latexes | Increases the rate of decarboxylation | researchgate.net |

This application as a kinetic probe is crucial for understanding the fundamental aspects of organized assemblies, which has implications for designing effective drug delivery vehicles and understanding biological processes that occur at interfaces.

Contributions to Material Science Research

Currently, there is no significant body of research detailing the applications or contributions of this compound in the field of material science. While its methyl ester form has been noted for potential interest in this area, specific studies or applications are yet to be documented. cymitquimica.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1,2-benzoxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O5/c11-8(12)7-5-2-1-4(10(13)14)3-6(5)15-9-7/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLEFVQVMLIQEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])ON=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275413 | |

| Record name | 6-Nitro-1,2-benzoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28691-50-1 | |

| Record name | 6-Nitro-1,2-benzoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Nitro 1,2 Benzoxazole 3 Carboxylic Acid

Classical and Conventional Synthetic Routes

Traditional synthetic pathways to 6-Nitro-1,2-benzoxazole-3-carboxylic acid rely on established organic reactions, often performed in a stepwise manner. These routes include the nitration of pre-existing benzoxazole (B165842) systems, the introduction of the carboxylic acid functionality, the formation of the heterocyclic ring through cyclocondensation, and the manipulation of carboxylate derivatives.

Nitration of Benzoxazole Ring Systems and Precursors

The introduction of a nitro group onto the benzoxazole ring is a key step in the synthesis of the target molecule. This is typically achieved through electrophilic aromatic substitution. The nitration of a pre-formed 1,2-benzoxazole-3-carboxylic acid or its ester derivative can be accomplished using standard nitrating agents. A common method involves the use of a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The position of nitration is directed by the existing substituents on the benzene (B151609) ring. While direct nitration of the final benzoxazole can be challenging, nitration of precursors such as substituted salicylic acids or their derivatives is also a viable strategy ias.ac.in.

| Reagent/Catalyst | Conditions | Outcome | Reference |

| Conc. HNO₃ / Conc. H₂SO₄ | Varies, often low temperatures | Introduction of -NO₂ group | ias.ac.in |

| Nitric acid in chloroform | Room temperature | Nitration of benzisoxazole derivatives | researchgate.net |

Introduction of the Carboxylic Acid Functionality: Carboxylation Strategies

The carboxylic acid group at the 3-position is a defining feature of the target molecule. One classical approach involves the synthesis of the benzisoxazole ring from precursors that already contain a group that can be converted to a carboxylic acid. For instance, a synthetic route can be designed starting from a cyclic 1,3-dicarbonyl compound. Reaction with hydroxylamine (B1172632) can lead to a hydrogenated benzisoxazole derivative, which upon subsequent aromatization and saponification of a corresponding ester, yields the desired benzisoxazole-3-carboxylic acid chim.it. Another strategy involves the use of salicylaldehyde derivatives, which can undergo a series of reactions to introduce the C3-carboxyl functionality chim.it.

Formation of the Benzoxazole Heterocycle via Cyclocondensation Reactions

The construction of the 1,2-benzoxazole (also known as benzisoxazole) ring is a pivotal step. A common and effective method is the cyclocondensation of ortho-substituted aryl oximes chim.it. For the synthesis of this compound, a plausible precursor would be a 2-hydroxy-5-nitro-substituted aromatic ketone or aldehyde. Oximation of this precursor with hydroxylamine would yield the corresponding oxime. Subsequent intramolecular cyclization, often promoted by a base, would lead to the formation of the 1,2-benzoxazole ring with the nitro group at the desired position chim.it. The choice of starting materials is crucial for ensuring the correct substitution pattern on the final product. For example, starting with polynitroaryl oxime derivatives can be a convenient route to dinitro-benzisoxazoles chim.it.

| Reactants | Conditions | Product | Reference |

| o-substituted aryl oximes | Basic conditions | 1,2-benzisoxazole ring | chim.it |

| o-hydroxyaryl oximes | Varies | 1,2-benzisoxazole ring | chim.it |

| 2-allylanilines | mCPBA oxidation | 3-vinylbenzisoxazoles | chim.it |

Esterification and Hydrolysis Pathways for Carboxylate Derivatives

In many synthetic sequences, the carboxylic acid is protected as an ester to prevent unwanted side reactions during subsequent steps, such as nitration. The methyl or ethyl ester of 1,2-benzoxazole-3-carboxylic acid can be synthesized and then subjected to nitration. Following the successful introduction of the nitro group at the 6-position, the ester can be hydrolyzed back to the carboxylic acid. This hydrolysis is typically carried out under basic conditions, for example, using sodium hydroxide in an aqueous or alcoholic solution, followed by acidification to protonate the carboxylate and yield the final product. Conversely, esterification of the final carboxylic acid can be performed for purification or derivatization purposes.

Modern and Sustainable Synthetic Approaches

Contemporary synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. These modern approaches often involve the use of catalysts to achieve transformations that are difficult or inefficient using classical methods.

Catalytic Methods in Benzoxazole Synthesis

Catalysis offers a powerful tool for the synthesis of benzoxazole derivatives. Transition metal catalysts, particularly palladium and copper, have been employed to facilitate the formation of the benzoxazole ring. For instance, palladium-catalyzed C-H activation and annulation reactions have been developed for the synthesis of 1,2-benzisoxazoles from N-phenoxyacetamides and aldehydes thieme-connect.com. Copper-catalyzed hydroamination of alkenes and alkynes with 1,2-benzisoxazoles has also been reported, showcasing the versatility of catalytic approaches in modifying the benzisoxazole core cell.com. While not specifically detailed for this compound, these catalytic systems could potentially be adapted. For example, a catalytic cyclization could be envisioned starting from a suitably substituted and functionalized precursor, potentially offering a more direct and atom-economical route to the target molecule. The use of a reusable Brønsted acidic ionic liquid gel as a heterogeneous catalyst for benzoxazole synthesis from o-aminophenols and aldehydes also represents a more sustainable approach organic-chemistry.org.

| Catalyst | Reactants | Product | Reference |

| Palladium(II) trifluoroacetate | N-phenoxyacetamides and aldehydes | 1,2-benzisoxazole derivatives | thieme-connect.com |

| Copper(I) iodide | Z-isomers of oximes | 1,2-benzisoxazoles | chim.it |

| Brønsted acidic ionic liquid gel | o-aminophenols and aldehydes | 2-substituted benzoxazoles | organic-chemistry.org |

Metal-Catalyzed Cyclizations and Functionalizations

Transition metal catalysis offers powerful tools for the synthesis of benzoxazole derivatives. These methods often involve the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds to construct the heterocyclic ring.

One prominent strategy involves the cyclization of appropriately substituted precursors. For instance, copper-catalyzed annulation strategies have been developed for the synthesis of related compounds like Methyl 6-nitro-1,2-benzoxazole-3-carboxylate. smolecule.com This approach typically starts with a 2-amino-5-nitrophenol derivative, which undergoes cyclization with a carboxylic acid derivative to form the benzoxazole ring. smolecule.com Copper catalysts, such as copper(I) iodide (CuI) paired with ligands like 1,10-phenanthroline, are effective in promoting such cyclizations. organic-chemistry.org The reaction mechanism is often believed to proceed through an oxidative addition/reductive elimination pathway involving Cu(I)/Cu(III) intermediates. organic-chemistry.org

Iron catalysis provides another efficient route. A notable example is the iron-catalyzed cascade reaction between o-nitrophenols and benzylic alcohols. acs.org This process involves multiple steps in one pot: alcohol oxidation, nitro group reduction, condensation, and dehydrogenation, all without the need for external oxidants or reducing agents. acs.org Various iron salts can be used, with 1,1'-bis(diphenylphosphino)ferrocene (dppf) showing high effectiveness. acs.org

Palladium-catalyzed reactions are also employed, particularly for the direct alkynation of the benzoxazole core, which allows for further functionalization. globalresearchonline.net

| Metal Catalyst | Ligand/Co-catalyst | Starting Materials | Key Transformation | Reference |

|---|---|---|---|---|

| Copper(I) Iodide (CuI) | 1,10-phenanthroline | ortho-Haloanilides | Intramolecular Cyclization | organic-chemistry.org |

| Iron(II) Chloride (FeCl₂) | dppf | o-Nitrophenols and Benzylic Alcohols | One-pot Cascade Reaction | acs.org |

| Palladium (Pd) | DPEPhos | Benzoxazole and gem-dichloroalkenes | Direct Alkynation | globalresearchonline.net |

Organocatalysis and Metal-Free Synthetic Protocols

In recent years, organocatalysis and metal-free synthesis have emerged as powerful alternatives to metal-based methods, often providing improved environmental compatibility. beilstein-journals.orgnih.gov These approaches utilize small organic molecules to catalyze reactions.

A significant metal-free strategy for benzoxazole synthesis involves the one-pot reaction of phenols with nitroalkanes, activated by polyphosphoric acid (PPA). researchgate.net This cascade transformation includes a direct ortho-C-H functionalization, followed by a Beckman rearrangement and intramolecular cyclocondensation to yield the benzoxazole core. researchgate.net This method avoids the use of transition metals and external oxidants. researchgate.net

Brønsted acids, which are proton donors, can also catalyze the condensation of o-aminophenols with aldehydes to form benzoxazoles. acs.orgnih.gov While many Brønsted acids are metal-based, organic acids can also be employed in these types of transformations, aligning with metal-free principles.

Heterogeneous Catalysis and Catalyst Reusability Studies

Heterogeneous catalysts, which exist in a different phase from the reactants, are highly desirable, particularly for industrial applications, due to their ease of separation and potential for recyclability.

A prime example is the use of a Brønsted acidic ionic liquid gel (BAIL gel) for the synthesis of benzoxazoles. acs.orgnih.gov This catalyst is created by grafting a Brønsted acidic ionic liquid onto a silica surface, which enhances its catalytic activity and simplifies recovery. acs.orgnih.gov The synthesis of benzoxazoles from o-aminophenol and aldehydes proceeds in high yields under solvent-free conditions using this catalyst. acs.orgnih.gov A key advantage is its reusability; the BAIL gel can be recovered by centrifugation and reused for at least five consecutive runs without a significant loss of catalytic activity. nih.gov

Metal-Organic Frameworks (MOFs) have also been explored as heterogeneous catalysts. For example, Ni2(BDC)2(DABCO) has been shown to be an efficient catalyst for the direct C-H arylation of benzoxazoles with arylboronic acids. researchgate.net This approach avoids the use of hazardous aryl halides. researchgate.net

| Reaction Run | Yield (%) |

|---|---|

| 1 | 98 |

| 2 | 98 |

| 3 | 97 |

| 4 | 96 |

| 5 | 95 |

Green Chemistry Principles and Methodologies

The application of green chemistry principles to the synthesis of this compound aims to reduce waste, minimize energy consumption, and use less hazardous materials. mdpi.comresearchgate.net This involves employing alternative reaction conditions and energy sources to enhance the sustainability of the synthetic process.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under solvent-free conditions, is a core principle of green chemistry. This approach reduces volatile organic compound (VOC) emissions and simplifies product purification.

Several methods for benzoxazole synthesis have been successfully adapted to solvent-free conditions. The aforementioned BAIL gel-catalyzed synthesis of benzoxazoles is conducted at 130 °C without any solvent, achieving high yields. acs.orgnih.gov Another green method involves the use of potassium-ferrocyanide as a catalyst under grinding conditions (mechanochemistry) at room temperature, which produces benzoxazole derivatives in excellent yields in under two minutes. nih.gov Additionally, strontium carbonate nanoparticles have been used as a catalyst for the synthesis of benzoxazoles via a grindstone method, also at room temperature and without solvent. nih.gov

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions. eurekaselect.com Unlike conventional heating, microwave irradiation directly couples with molecules in the reaction mixture, leading to rapid and uniform heating. eurekaselect.comnih.gov This often results in dramatically reduced reaction times, increased yields, and higher product purity. nih.gov

The synthesis of benzoxazoles is well-suited to microwave assistance. The condensation of 2-aminophenols with aldehydes or carboxylic acids, a key step in forming the benzoxazole ring, can be significantly expedited. eurekaselect.comresearchgate.net For instance, reactions that might take several hours under conventional reflux can often be completed in a matter of minutes using a microwave reactor. beilstein-journals.org The use of microwave irradiation in combination with green solvents like water or under solvent-free conditions further enhances the environmental friendliness of the synthesis. tandfonline.com

| Reaction | Heating Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3-dipolar cycloaddition for spirooxindoles | Conventional | 18 h | 69 | beilstein-journals.org |

| Microwave | 12 min | 84 | ||

| Ugi reaction for biaryl compounds | Conventional | 24 h | 49 | beilstein-journals.org |

| Microwave | 50 min | 82 |

Sonochemical Synthetic Pathways

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source for synthesis. The phenomenon responsible for sonochemical effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. scirp.org The collapse of these bubbles creates localized microreactors with extremely high temperatures and pressures, which can dramatically accelerate reaction rates. scirp.org

This technique has been applied to the synthesis of substituted benzoxazole scaffolds. For example, the synthesis of 6-imino-2-oxo-3H-benzoxazoles was achieved by treating a benzoxazolinone-6-carbaldehyde with primary amines under ultrasonic irradiation in a catalyst-free system. upb.rosemanticscholar.org Similarly, the nitration of aromatic compounds, a key step in preparing precursors for this compound, can be significantly accelerated under sonication, reducing reaction times from hours to minutes. scirp.org The use of ultrasound can lead to higher yields and cleaner reactions, making it an attractive green chemistry tool. nih.gov

Electrochemical Approaches to Benzoxazole Formation

Electrochemical synthesis represents a sustainable and efficient strategy for the formation of the benzoxazole core, offering a distinct alternative to conventional chemical oxidant-based methods. rsc.orgorganic-chemistry.org This approach utilizes electric current as a traceless reagent, which minimizes waste production and allows for reactions that may be inaccessible through traditional redox chemistry. rsc.org Research in this area has explored direct, reagent-free electroorganic synthesis pathways starting from readily available materials. rsc.orgrsc.org

One prominent electrochemical method involves the synthesis of benzoxazoles from anilides. rsc.org In this process, an amidyl radical intermediate is generated electrochemically, which then undergoes intramolecular cyclization. The reaction is typically performed in an undivided electrochemical cell using common electrode materials like graphite. rsc.org The choice of solvent is critical; for instance, hexafluoroisopropyl alcohol (HFIP) has been shown to be effective in stabilizing the radical intermediates, facilitating the desired cyclization. rsc.org This method is noted for its tolerance of various functional groups, which is advantageous for creating diverse benzoxazole derivatives. rsc.orgrsc.org

Another innovative electrochemical strategy employs electrochemically generated hypervalent iodine species as a redox mediator. acs.orgresearchgate.net In this "ex-cell" approach, a stable I(III) reagent is generated through anodic oxidation of an iodoarene precursor. acs.org This pre-formed oxidant is then added to ortho-iminophenols, leading to clean oxidative cyclization and the formation of the benzoxazole ring. acs.orgresearchgate.net A key advantage of this indirect method is its compatibility with a broad range of redox-sensitive functional groups, including alkenes, bromides, and carboxylic acids, which might not be stable under direct electrolysis conditions. acs.org The redox mediator can often be recovered and reused, adding to the sustainability of the process. acs.org

Recent developments have also focused on selenium-catalyzed electrochemical synthesis. Anodically generated selenium cations can facilitate the cyclization of substrates like o-nitrophenylacetylenes to form 2,1-benzoxazoles. organic-chemistry.org This process operates under mild, constant potential conditions in an undivided cell and avoids the need for traditional chemical oxidants. organic-chemistry.org Mechanistic studies suggest that the selenium cation activates the substrate, initiating the cyclization. organic-chemistry.org These electrochemical methods, summarized in the table below, highlight a move towards greener and more versatile synthetic protocols in heterocyclic chemistry.

Table 1: Overview of Electrochemical Approaches to Benzoxazole and Isoxazole (B147169) Synthesis

| Method | Starting Material(s) | Key Intermediate/Mediator | Key Features |

|---|---|---|---|

| Direct Electrolysis | Anilides | Amidyl Radical | Reagent-free; uses common electrodes; solvent choice is critical (e.g., HFIP). rsc.org |

| Indirect "Ex-Cell" Electrolysis | ortho-Iminophenols | Hypervalent Iodine(III) Species | High functional group tolerance; mediator can be recycled. acs.orgresearchgate.net |

| Selenium-Catalyzed Electrolysis | o-Nitrophenylacetylenes | Selenium Cation | Metal-free; avoids traditional oxidants; proceeds under mild conditions. organic-chemistry.org |

Convergent Synthesis and Multi-Component Reaction Design

Convergent synthesis and multi-component reactions (MCRs) offer highly efficient pathways for the assembly of complex molecules like this compound from simpler, readily available starting materials. These strategies are characterized by their atom economy and operational simplicity, often allowing for the construction of the benzoxazole core in a single step.

Multi-component reactions, in particular, have been developed for the synthesis of a wide array of benzoxazole derivatives. One such approach involves a one-pot reaction of catechols, ammonium (B1175870) acetate (as a nitrogen source), and various aldehydes. acs.org This reaction can be efficiently catalyzed by an Fe(III)–salen complex under mild conditions, using ethanol as a solvent and open to the air. acs.org The methodology demonstrates broad scope, successfully incorporating aryl aldehydes with both electron-donating and electron-withdrawing groups, as well as various heteroaryl aldehydes. acs.org For example, benzaldehydes bearing nitro and cyano groups react effectively to form the corresponding benzoxazoles in good to excellent yields. acs.org

Another MCR strategy utilizes copper complexes to catalyze the reaction, which is believed to proceed through a phenoxyl radical complex mechanism. rsc.org These mononuclear copper(II) complexes have proven effective for synthesizing a diverse library of 34 different benzoxazole derivatives under mild conditions. rsc.org

Process Optimization and Scalability Research

Enhancement of Reaction Yields and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity in the synthesis of benzoxazole derivatives. Research has focused on fine-tuning various parameters, including the choice of catalyst, solvent, temperature, and activating agents.

A notable method for synthesizing 2-substituted benzoxazoles involves the use of triflic anhydride (Tf₂O) and 2-fluoropyridine to activate tertiary amides for reaction with 2-aminophenols. mdpi.com The optimization of this cascade reaction, which includes activation, nucleophilic addition, intramolecular cyclization, and elimination, led to high product yields, with some derivatives synthesized in up to 95% yield. mdpi.com The process is generally rapid, occurring within an hour at room temperature. mdpi.com

The use of heterogeneous catalysts offers significant advantages in terms of product purification and catalyst recyclability. For instance, a Brønsted acidic ionic liquid (BAIL) gel has been developed as a reusable catalyst for benzoxazole synthesis from 2-aminophenols and aldehydes under solvent-free conditions. acs.org Optimization studies showed that a catalyst loading of just 1 mol % at 130 °C could produce the desired products in high yields (up to 98%). acs.org The catalyst's activity was maintained over at least five cycles. acs.org Similarly, an imidazolium chlorozincate(II) ionic liquid supported on Fe₃O₄ nanoparticles has been used as a magnetically separable catalyst for the solvent-free synthesis of benzoxazoles, achieving yields up to 90% in just 30 minutes under sonication. nih.gov

The following table summarizes the optimization of conditions for various benzoxazole synthetic methods, highlighting the impact on reaction yield.

Table 2: Optimization of Reaction Conditions for Benzoxazole Synthesis

| Method/Catalyst | Reactants | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Tf₂O / 2-Fluoropyridine mdpi.com | Tertiary Amide, 2-Aminophenol | Dichloromethane | Room Temp. | 1 hr | up to 95% |

| BAIL Gel (1 mol %) acs.org | 2-Aminophenol, Benzaldehyde | Solvent-free | 130 °C | 5 hr | 98% |

| LAIL@MNP nih.gov | 2-Aminophenol, Benzaldehyde | Solvent-free (Sonication) | 70 °C | 30 min | up to 90% |

| Fe(III)–salen Complex (3 mol %) acs.org | Catechol, Aldehyde, NH₄OAc | Ethanol | 50 °C | Not specified | Good to Excellent |

Research into Scalable Synthetic Protocols

Translating laboratory-scale synthetic procedures to larger, preparative scales is a critical aspect of chemical research and development. For benzoxazole and related heterocyclic syntheses, several studies have demonstrated the potential for scalability.

Electrochemical methods, in particular, show promise for larger-scale applications due to their operational simplicity and avoidance of stoichiometric reagents. A sustainable electrochemical protocol for producing 3-(acylamidoalkyl)-2,1-benzisoxazoles from nitroarenes was successfully scaled up. nih.gov A 50-fold scale-up of the electrolysis highlighted the method's relevance for preparative synthesis, maintaining efficiency and yield. nih.gov The use of inexpensive carbon-based electrodes and a simple undivided cell setup contributes to its scalability. nih.gov

Another scalable method involves the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids using a stable triflylpyridinium reagent. nih.gov The practicality of this transformation was demonstrated through the gram-scale production of the FDA-approved prodrug 5-aminolevulinic acid (5-ALA). nih.gov This highlights the robustness of the method for producing significant quantities of material. The protocol's efficiency and the ability to recycle the dimethylaminopyridine (DMAP) base enhance its cost-effectiveness and practicality for large-scale applications. nih.gov

The development of scalable MCRs is also an active area of research. A one-pot synthesis of 2-phenylbenzoxazole was readily scaled up to 10 mmol, demonstrating the practicality of using a recyclable magnetic nanoparticle-supported catalyst for larger batches. nih.gov The ease of catalyst separation via an external magnet simplifies the work-up procedure, a key consideration for scalable processes. nih.gov These examples underscore the ongoing efforts to develop robust and efficient synthetic protocols that can be reliably implemented on a larger scale.

Reactivity and Transformation Pathways of 6 Nitro 1,2 Benzoxazole 3 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the benzoxazole (B165842) ring is a key site for synthetic modification. Its reactivity is central to the formation of esters, amides, and other derivatives through established organic reactions.

Esterification of carboxylic acids is a fundamental reaction in organic synthesis. iajpr.com For 6-Nitro-1,2-benzoxazole-3-carboxylic acid, this can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst. iajpr.com For instance, the reaction of a nitrobenzoic acid with glycerol (B35011), using an acid catalyst like sulfuric acid or toluene (B28343) sulfonic acid, can yield the corresponding glycerol ester. google.com This process often involves heating the mixture and removing the water formed to drive the reaction to completion, a technique exemplified by azeotropic distillation with an entraining liquid such as toluene. google.com

The efficiency of esterification can be influenced by the reaction conditions and the nature of the alcohol used. In some cases, specialized reagents can be employed to facilitate the transformation under milder conditions.

Table 1: Examples of Esterification Reactions

| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product |

|---|---|---|---|---|

| p-Nitrobenzoic acid | Ethanol | Sulfuric acid | Reflux | Ethyl p-nitrobenzoate |

| Nitrobenzoic acid | Glycerol | Toluene sulfonic acid | >100°C, azeotropic distillation | Glycerol nitrobenzoate |

This table provides illustrative examples of esterification reactions involving nitro-substituted benzoic acids, which share functional group similarities with the target compound.

The formation of amides from this compound typically requires the activation of the carboxylic acid group to enhance its electrophilicity. libretexts.org Direct reaction with an amine is often inefficient due to the formation of an ammonium (B1175870) carboxylate salt. libretexts.org However, heating this salt above 100°C can drive off water and form the amide. libretexts.org

A more common strategy involves the use of coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) facilitate amide bond formation by converting the carboxylic acid into a better leaving group. youtube.com This "dehydrating agent" promotes the reaction between the carboxylic acid and an amine. youtube.com Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride, by treatment with reagents like thionyl chloride, which then readily reacts with an amine to form the amide. youtube.com

Recent methodologies have also explored the direct synthesis of amides from carboxylic acids using urea (B33335) as a nitrogen source, catalyzed by compounds like magnesium nitrate. nih.govcore.ac.uk This approach avoids the need for traditional coupling agents. nih.govcore.ac.uk Furthermore, some protocols describe the synthesis of amides from nitroarenes and carboxylic acids through reductive coupling conditions. uj.ac.za

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids directly. libretexts.org The reduction proceeds through an aldehyde intermediate, which is more reactive than the starting carboxylic acid and is therefore further reduced to the alcohol without being isolated. libretexts.orgyoutube.com

The conversion of a carboxylic acid to an amine is a more complex transformation that can be achieved through multi-step sequences. One common method involves the conversion of the carboxylic acid to an amide, as described in the previous section, followed by reduction of the amide with a reagent like LiAlH₄ to yield the corresponding amine. youtube.comlibretexts.org Another route is the Hofmann rearrangement, which converts a primary amide to a primary amine with one fewer carbon atom. libretexts.org

Derivatization of the carboxylic acid moiety is crucial for both analytical and synthetic purposes. For analytical applications, such as liquid chromatography (LC), derivatization can improve chromatographic behavior and enhance detection sensitivity. nih.gov Amidation is a frequently used derivatization reaction in this context. nih.gov Reagents like 3-nitrophenylhydrazine (B1228671) are used to tag carboxylic acids, allowing for more sensitive detection. slu.se

From a synthetic standpoint, the carboxylic acid group serves as a handle for introducing a wide array of functional groups. For example, condensation of carboxylic acids with 2-aminophenols can lead to the formation of 2-substituted benzoxazoles. colostate.edu This highlights the utility of the carboxylic acid in constructing more complex heterocyclic systems. The conversion to esters and amides, as previously discussed, also represents key derivatization strategies for modifying the compound's properties and for use in further synthetic steps.

Reactivity of the Nitro Group

The nitro group attached to the benzoxazole core is a versatile functional group that can undergo various transformations, most notably reduction.

The selective reduction of the nitro group to an amine is a common and important transformation in organic synthesis, as aromatic amines are valuable intermediates. jsynthchem.com This reaction can be achieved using a variety of reducing agents, and the choice of reagent is often dictated by the presence of other reducible functional groups in the molecule.

For a molecule like this compound, it is desirable to selectively reduce the nitro group without affecting the carboxylic acid. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum is a widely used method. wikipedia.org Other reagents that can be employed for the selective reduction of nitro groups in the presence of carboxylic acids include metal/acid systems like iron in acidic media, or tin(II) chloride. wikipedia.orgniscpr.res.in A combination of zinc powder and hydrazine (B178648) glyoxylate (B1226380) has also been reported as an effective system for the rapid and selective reduction of aromatic nitro compounds to their corresponding amines at room temperature. niscpr.res.inresearchgate.net This method is noted for its good yields and tolerance of other reducible groups like carboxylic acids. niscpr.res.inresearchgate.net

The resulting 6-Amino-1,2-benzoxazole-3-carboxylic acid is a key intermediate for the synthesis of more complex molecules. nih.govnbinno.com For example, it is a building block for the synthesis of DNDI-6148, a compound investigated for the treatment of visceral leishmaniasis. nih.gov

Table 2: Reagents for Selective Nitro Group Reduction

| Reagent System | Conditions | Selectivity |

|---|---|---|

| Hydrazine glyoxylate / Zinc or Magnesium powder | Room Temperature | High for nitro group over carboxylic acids |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Varies | Can be selective under controlled conditions |

| Iron / Acidic Media | Varies | Commonly used for nitro group reduction |

| Tin(II) chloride | Varies | Classical method for nitroarene reduction |

This table summarizes common reagents used for the selective reduction of aromatic nitro groups, which are applicable to this compound.

Differential Reactivity in the Presence of Other Functional Groups

The this compound molecule possesses two primary reactive functional groups attached to the core heterocyclic structure: a nitro group at the C6 position and a carboxylic acid at the C3 position. The differential reactivity of these groups allows for selective transformations, provided the reaction conditions are carefully controlled.

The carboxylic acid group is the more versatile of the two for typical organic transformations. It can undergo a range of reactions characteristic of carboxylic acids, such as:

Deprotonation: As an acid, it readily reacts with bases to form a carboxylate salt.

Esterification: In the presence of an alcohol and an acid catalyst, it can be converted to the corresponding ester.

Amide Formation: Reaction with amines, often mediated by coupling agents, yields amides.

Reduction: Strong reducing agents like lithium aluminum hydride can reduce the carboxylic acid to a primary alcohol.

The nitro group, conversely, is primarily susceptible to reduction. A variety of reducing agents can be employed to convert the nitro group into other nitrogen-containing functionalities:

Reduction to Amine: Catalytic hydrogenation (e.g., H₂, Pd/C) or metals in acidic media (e.g., Fe, Sn, or Zn in HCl) can fully reduce the nitro group to an amino group (NH₂).

Partial Reduction: Under specific conditions, partial reduction to nitroso (NO) or hydroxylamino (NHOH) intermediates can be achieved.

The selective transformation of one group in the presence of the other is feasible. For instance, esterification of the carboxylic acid can typically be performed under conditions that leave the nitro group untouched. Conversely, the reduction of the nitro group using catalytic hydrogenation is often compatible with the carboxylic acid moiety. However, harsher reducing agents like LiAlH₄ would likely reduce both functional groups. The presence of versatile functional groups such as halogens, boronic esters (Bpin), and cyano (CN) groups are generally well-tolerated in reactions involving the transformation of nitroarenes and carboxylic acids, allowing for potential downstream modifications. researchgate.net

Table 1: Selective Transformations of Functional Groups

| Functional Group | Reaction Type | Typical Reagents | Product Functional Group | Compatibility with Other Group |

|---|---|---|---|---|

| Carboxylic Acid (-COOH) | Esterification | ROH, H⁺ | Ester (-COOR) | Generally compatible with the nitro group. |

| Amide Formation | R₂NH, Coupling Agent (e.g., DCC, EDC) | Amide (-CONR₂) | Generally compatible with the nitro group. | |

| Reduction (Strong) | LiAlH₄ then H₂O | Alcohol (-CH₂OH) | Not selective; will also reduce the nitro group. | |

| Nitro Group (-NO₂) | Full Reduction | H₂, Pd/C; or Fe/HCl | Amine (-NH₂) | Generally compatible with the carboxylic acid group. |

| Denitrative Coupling | Radical initiators, coupling partners | Varies (e.g., C-C, C-N bond formation) | Depends on specific radical conditions. chemrevlett.com |

Benzoxazole Ring System Reactivity

The electronic nature of the benzene (B151609) portion of the this compound is heavily influenced by the fused isoxazole (B147169) ring and the two powerful electron-withdrawing substituents.

Nucleophilic Aromatic Substitution (SNAr): The aromatic ring is exceptionally electron-deficient, making it highly activated for nucleophilic aromatic substitution. The nitro group at the C6 position strongly activates the ortho (C5 and C7) positions towards attack by nucleophiles. youtube.comyoutube.com The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com Strong nucleophiles (e.g., alkoxides, amines, thiolates) can displace a leaving group at these positions. In the absence of a conventional leaving group like a halogen, SNAr can still occur by displacing a hydride ion (SNAr-H), though this often requires an oxidant to facilitate the final aromatization step. nih.gov Given the high degree of activation, the C5 and C7 positions are prime targets for functionalization via SNAr reactions.

Electrophilic Aromatic Substitution (EAS): Conversely, the benzoxazole ring system is profoundly deactivated towards electrophilic aromatic substitution. quora.com The presence of two strong electron-withdrawing groups—the nitro group and the carboxylic acid—in conjunction with the inherently electron-poor nature of the benzoxazole heterocycle, makes the introduction of electrophiles extremely challenging. nih.govquora.com Such reactions would require harsh conditions, and the yields would likely be low. uomustansiriyah.edu.iq

Table 2: Predicted Aromatic Substitution Reactivity

| Reaction Type | Reactivity Level | Directing Influence | Predicted Position(s) of Attack |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | High (Activated) | -NO₂ group is strongly ortho, para-activating (directs nucleophile to attack C5, C7) | C5, C7 |

| Electrophilic Aromatic Substitution (EAS) | Very Low (Strongly Deactivated) | -NO₂ group is meta-directing (directs electrophile to C5, C7) | C5, C7 (under harsh conditions) |

The 1,2-benzoxazole (benzisoxazole) ring, particularly when activated by electron-withdrawing groups, is susceptible to nucleophilic attack that can lead to ring-opening. Studies on analogous systems, such as 6-nitrobenzothiazole, have shown that strong nucleophiles like methoxide (B1231860) can attack the heterocyclic ring, leading to the formation of a Meisenheimer-like adduct, which subsequently undergoes ring cleavage. rsc.org

For this compound, a strong nucleophile could potentially attack the N-O bond of the isoxazole ring, initiating a cleavage process. The reaction could proceed via attack at the C7a or C3a carbon atoms, leading to the scission of the relatively weak N-O bond. The resulting intermediate, a substituted 2-nitrophenol, could potentially undergo subsequent recyclization reactions under different conditions to form new heterocyclic systems. For instance, the ring opening of benzoxazoles with secondary amines followed by an iron-catalyzed oxidative cyclization has been developed as a method to synthesize 2-aminobenzoxazoles. rsc.org While this applies to the 1,3-benzoxazole isomer, it highlights the general principle that the benzoxazole core can be opened and subsequently transformed.

The presence of the C3-carboxylic acid group could influence this process. Under basic conditions, the deprotonated carboxylate may electrostatically disfavor the approach of an anionic nucleophile, potentially altering the kinetics of the ring-opening reaction.

The aromaticity and reactivity of the benzoxazole system are significantly modulated by its substituents. Both the nitro group and the carboxylic acid group are electron-withdrawing, acting synergistically to reduce the π-electron density of the entire fused ring system.

Influence on Aromaticity: Strongly electron-withdrawing substituents can decrease the aromatic character of the benzene ring by pulling electron density away and inducing bond length alternation. researchgate.net Studies on nitro-substituted carbazoles, for example, have shown that the nitro group can impact the aromaticity of the rings to which it is attached. osi.lv In the case of this compound, the combined effect of the nitro and carboxyl groups, along with the fused heterocycle, leads to a significant decrease in the aromaticity of the benzene moiety compared to unsubstituted benzene.

Influence on Reactivity: This reduction in electron density has a profound impact on the molecule's reactivity profile.

Deactivation towards Electrophiles: The diminished nucleophilicity of the aromatic ring makes it highly resistant to attack by electrophiles. quora.com

Activation towards Nucleophiles: The electron-poor nature of the ring makes it an excellent substrate for nucleophilic attack, as discussed in section 3.3.1. nih.govmdpi.com

The electronic effects of substituents can be understood through inductive and resonance effects. youtube.com The nitro group exerts a strong electron-withdrawing effect through both resonance (-M) and induction (-I). The carboxylic acid group also acts as a -M and -I group. Together, they render the aromatic nucleus highly electrophilic.

Table 3: Summary of Substituent Electronic Effects and Consequences

| Substituent | Position | Electronic Effect | Impact on Benzene Ring | Consequence for Reactivity |

|---|---|---|---|---|

| Nitro (-NO₂) | C6 | Strongly electron-withdrawing (-I, -M) | Reduces electron density; decreases aromaticity | Strongly deactivates for EAS; strongly activates for SNAr |

| Carboxylic Acid (-COOH) | C3 | Electron-withdrawing (-I, -M) | Reduces electron density; decreases aromaticity | Deactivates for EAS |

| Fused Isoxazole Ring | - | Electron-withdrawing | Reduces electron density | Contributes to overall deactivation for EAS and activation for SNAr |

Advanced Reaction Mechanisms and Intermediates

Beyond traditional polar reactions, the functional groups on this compound open pathways for radical-mediated transformations.

One significant possibility involves the carboxylic acid group. Aromatic and unsaturated carboxylic acids can undergo radical decarboxylation to generate aryl or vinyl radicals. chemrevlett.com Recent advances have shown that under photochemical or metal-catalyzed conditions, carboxylic acids can react with nitroarenes in a radical tandem process. researchgate.net For example, a light-induced, iron-catalyzed methodology allows for the decarboxylative C-N coupling of carboxylic acids with nitroarenes. researchgate.net Applying this to the target molecule, it is plausible that the C3-carboxylic acid could be extruded as CO₂, generating a benzoxazol-3-yl radical intermediate. This highly reactive species could then be trapped by other radical species or participate in cyclization or coupling reactions.

The nitro group itself can also participate in radical reactions. Nitroaromatic compounds are known to be excellent electron acceptors and can form stable radical anions upon single-electron reduction. These nitroaryl radical anions are key intermediates in certain biological processes and synthetic transformations. While less common in standard synthesis, under specific electrochemical or photochemical conditions, the nitro group could initiate radical pathways.

A plausible mechanism for a decarboxylative coupling, inspired by modern synthetic methods, would involve:

Formation of an active ester or complex from the carboxylic acid.

Single-electron transfer (SET) to this complex to induce decarboxylation, forming a C3-centered radical.

The nitro group on a second molecule could be partially reduced to a nitroso intermediate.

The C3-radical could then be trapped by the nitroso species, leading to the formation of a new N-C bond.

These advanced radical mechanisms offer pathways to novel derivatives that are not accessible through conventional ionic reaction pathways.

Cascade Reactions and One-Pot Syntheses

While specific, documented cascade reactions or one-pot syntheses commencing directly from or yielding this compound are not extensively reported in readily available literature, the principles of such transformations can be applied to its constituent parts and related structures. The inherent functionalities of the molecule—the nitro group, the carboxylic acid, and the benzoxazole core—present a rich playground for the design of elegant, multi-step, single-pot transformations.

One plausible approach to the one-pot synthesis of the core structure of this compound involves a reductive cyclization strategy. This method is conceptually similar to the known one-pot synthesis of 2-substituted benzoxazoles from nitrophenols and carboxylic acids, which proceeds via an initial reduction of the nitro group followed by cyclization.

A hypothetical one-pot synthesis could commence with a suitably substituted nitrophenol derivative. For instance, a reaction cascade could be initiated from a precursor like 2-hydroxy-5-nitro-acetophenone. The sequence would involve the transformation of the acetyl group into a carboxylic acid or its precursor, followed by a reductive cyclization of the nitro group with an adjacent functional group to form the 1,2-benzoxazole ring.

Table 1: Hypothetical One-Pot Synthesis of this compound

| Starting Material | Reagents and Conditions | Key Transformations in the Cascade | Product |

| 2-hydroxy-5-nitroacetophenone | 1. Oxidizing agent (e.g., KMnO₄, H₂O₂) 2. Reducing agent (e.g., SnCl₂/HCl, H₂/Pd-C) 3. Acid/Base catalyst for cyclization | 1. Oxidation of the acetyl group to a carboxyl group. 2. Reduction of the nitro group to a hydroxylamine (B1172632) or amino group. 3. Intramolecular cyclization to form the 1,2-benzoxazole ring. | This compound |

Furthermore, multi-component reactions (MCRs) offer another avenue for the efficient, one-pot construction of complex molecules. An MCR approach to a derivative of this compound could involve the reaction of a nitro-substituted salicylaldehyde, a primary amine, and a component that would ultimately form the carboxylic acid at the 3-position.

While direct experimental data for such reactions involving this compound is scarce, the known reactivity of related nitro-aromatic compounds in cascade and one-pot processes provides a strong foundation for the development of such synthetic routes. The strategic combination of reduction, oxidation, and cyclization steps in a single pot holds significant promise for the efficient and environmentally benign synthesis of this and other similarly functionalized benzoxazole derivatives. The exploration of such pathways remains a fertile ground for future research in synthetic organic chemistry.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 6-Nitro-1,2-benzoxazole-3-carboxylic acid. Through one- and two-dimensional experiments, it is possible to map the carbon-hydrogen framework and confirm the substitution pattern of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen atoms in the molecule. The acidic proton of the carboxylic acid group (–COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the 10-13 ppm range, due to deshielding and hydrogen bonding. libretexts.orgoregonstate.edulibretexts.org The aromatic protons on the benzoxazole (B165842) ring would appear in the aromatic region (approximately 7.0-9.0 ppm). The specific shifts and coupling patterns (doublets, doublet of doublets) would be dictated by their position relative to the electron-withdrawing nitro (–NO₂) and carboxylic acid groups. Protons closer to the nitro group are expected to be shifted further downfield.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom. The carbonyl carbon of the carboxylic acid is characteristically found in the 160-185 ppm region. oregonstate.edulibretexts.org Carbons within the aromatic ring are expected between 110-150 ppm. The carbon atom directly attached to the nitro group would be significantly deshielded, shifting its signal downfield. In contrast, the carbon atoms of the benzoxazole core will have chemical shifts influenced by the heteroatoms (N and O) and the fused ring system. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (-C OOH ) | 10.0 - 13.0 (broad singlet) | 160 - 185 |

| Aromatic Protons (C -H ) | 7.0 - 9.0 (multiplets) | 110 - 150 |

| Benzoxazole Core Carbons | ~110 - 160 | |

| Carbon attached to -NO₂ | Downfield shifted within aromatic range |

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify which aromatic protons are adjacent on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C spectrum. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connectivity between the carboxylic acid group and the benzoxazole ring and confirming the position of the nitro group by observing correlations from nearby protons to the carbon atom it is attached to. ipb.pt

In research focused on reaction mechanisms or metabolic pathways involving this compound, isotopic labeling can be a powerful tool. By synthesizing the molecule with isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) at specific positions, researchers can trace the fate of these atoms through reactions or biological processes using NMR or mass spectrometry. This allows for the precise determination of bond-forming and bond-breaking steps, providing definitive evidence for proposed mechanistic pathways.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to be dominated by several key absorptions. The O–H stretch of the carboxylic acid group typically appears as a very broad and strong band in the 2500–3300 cm⁻¹ region, a result of strong hydrogen bonding between molecules in the solid state. libretexts.orglibretexts.org The carbonyl (C=O) stretch from the carboxylic acid will produce a strong, sharp absorption, typically between 1700 and 1730 cm⁻¹. oregonstate.edu The presence of the nitro group (–NO₂) gives rise to two characteristic strong absorptions: an asymmetric stretching band around 1500–1560 cm⁻¹ and a symmetric stretching band around 1345–1385 cm⁻¹. Other significant peaks would include C=N and C–O stretching vibrations from the benzoxazole ring and C=C stretching from the aromatic system.

Table 2: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid (C=O) | Stretching | 1700 - 1730 | Strong |

| Nitro Group (N-O) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro Group (N-O) | Symmetric Stretch | 1345 - 1385 | Strong |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 | Medium-Variable |

| Benzoxazole (C=N) | Stretching | ~1600 | Medium |

| Benzoxazole (C-O) | Stretching | 1200 - 1300 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for obtaining structural information from its fragmentation patterns. The molecular formula is C₈H₄N₂O₅, giving a molecular weight of approximately 208.13 g/mol . The high-resolution mass spectrum would provide the exact mass, confirming this elemental composition.

Under electron ionization (EI), the molecule is expected to produce a distinct molecular ion peak (M⁺•). The fragmentation pattern would be influenced by the functional groups present. Key fragmentation pathways characteristic of nitroaromatic compounds include the loss of •NO (M-30) and •NO₂ (M-46). nih.gov The carboxylic acid group typically undergoes α-cleavage, leading to the loss of a hydroxyl radical (•OH, M-17) and a carboxyl radical (•COOH, M-45). libretexts.orgoregonstate.edu The stability of the benzoxazole ring system would influence the subsequent fragmentation of these primary ions.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 208 | [M]⁺• | Molecular Ion |

| 191 | [M - OH]⁺ | Loss of hydroxyl radical from COOH |

| 178 | [M - NO]⁺ | Loss of nitric oxide radical from NO₂ |

| 163 | [M - COOH]⁺ | Loss of carboxyl radical from COOH |

| 162 | [M - NO₂]⁺ | Loss of nitrogen dioxide radical from NO₂ |

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Studies

UV-Visible spectroscopy measures the absorption of light by the molecule, which is related to the electronic transitions between molecular orbitals. The conjugated π-system of the 1,2-benzoxazole core is expected to absorb UV radiation. The presence of the nitro group, a strong chromophore, and the carboxylic acid group, an auxochrome, is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, potentially into the near-visible range. scielo.brmsu.edu The exact position of the maximum absorption wavelength (λmax) would be sensitive to the solvent polarity.

While many benzoxazole derivatives are known to be fluorescent, the presence of a nitro group often quenches fluorescence. mdpi.com The nitro group provides a non-radiative pathway for the excited state to return to the ground state, which significantly reduces or eliminates the emission of light. Therefore, this compound is predicted to exhibit very weak or no fluorescence. Any observed emission would likely be studied for its quantum yield and lifetime to characterize the photophysical properties of the molecule.

Photophysical Properties and Emission Characteristics

The photophysical properties of benzoxazole derivatives are of significant interest due to their common use as fluorescent probes and functional dyes. researchgate.net The absorption and emission characteristics of this compound are dictated by its extended π-conjugated system. The UV-Vis absorption spectrum is expected to show peaks corresponding to π-π* transitions within the aromatic benzoxazole core. nih.gov

However, the presence of a nitro group, a strong electron-withdrawing group, typically leads to fluorescence quenching. nih.gov While the parent benzoxazole core is fluorescent, the nitroaromatic functionality often provides a non-radiative decay pathway for the excited state, diminishing or eliminating light emission. Research on similar nitro-substituted aromatic compounds, such as nitrocoumarins, shows that fluorescence is often only observed after the chemical reduction of the nitro group to an amino group. google.com Therefore, this compound is predicted to be a poor emitter in its native state.

Table 1: Predicted Photophysical Properties of this compound

| Property | Expected Characteristic | Rationale |

|---|---|---|

| UV-Vis Absorption | Absorption bands in the UV-A or near-visible region | Corresponds to π-π* electronic transitions of the conjugated benzoxazole system. nih.gov |

| Fluorescence Emission | Weak to negligible | The electron-withdrawing nitro group acts as a fluorescence quencher. nih.gov |

| Stokes Shift | Not applicable/Minimal | Due to the expected lack of significant emission. |

| Quantum Yield | Very low | A direct consequence of fluorescence quenching by the nitro group. |

Effects of Substituents on Absorption and Emission Spectra

Substituents play a critical role in modulating the electronic structure and, consequently, the optical properties of aromatic compounds. mdpi.com In this compound, both the nitro group (-NO2) at the 6-position and the carboxylic acid group (-COOH) at the 3-position are electron-withdrawing groups (EWGs).

The primary effects of these substituents are:

Bathochromic Shift: Strong EWGs like the nitro group are known to extend the conjugation of the aromatic system, which lowers the HOMO-LUMO energy gap. This typically results in a bathochromic shift (redshift) of the primary absorption bands to longer wavelengths compared to the unsubstituted benzoxazole core. beilstein-journals.org

Modified Electronic Transitions: The substituents alter the distribution of electron density in both the ground and excited states, which can change the intensity and shape of absorption bands.

Fluorescence Quenching: As noted previously, the nitro group is a powerful fluorescence quencher, a dominant substituent effect that overrides the properties of the parent fluorophore. nih.gov

Solvatochromism: The presence of polar groups like -NO2 and -COOH can lead to changes in the absorption spectra depending on the polarity of the solvent, a phenomenon known as solvatochromism.

Table 2: Influence of Substituents on the Spectroscopic Properties of the Benzoxazole Core

| Substituent | Type | Expected Effect on Absorption Spectrum | Expected Effect on Emission |

|---|---|---|---|

| 6-Nitro (-NO2) | Strong Electron-Withdrawing | Bathochromic (red) shift. beilstein-journals.org | Strong fluorescence quenching. nih.gov |

| 3-Carboxylic acid (-COOH) | Electron-Withdrawing | Minor bathochromic shift. | Can contribute to quenching; potential for pH sensitivity. |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available in the cited literature, its solid-state architecture can be predicted based on analyses of structurally related compounds, such as other nitro-substituted benzoic acids and benzoxazole derivatives. nih.govresearchgate.net

Key predicted structural features include:

Molecular Planarity: The fused benzoxazole ring system is expected to be largely planar. However, steric hindrance between the substituents and the aromatic ring often causes the nitro and carboxylic acid groups to twist out of this plane. researchgate.net Studies on similar molecules show that the dihedral angle between a nitro group and its attached benzene (B151609) ring can be significant. nih.govnih.gov

Intermolecular Hydrogen Bonding: Carboxylic acids in the solid state almost universally form strong intermolecular hydrogen bonds. It is highly probable that two molecules of this compound would form a centrosymmetric dimer, with the carboxylic acid groups of each molecule hydrogen-bonding to each other in a head-to-tail arrangement. researchgate.net

Table 3: Predicted Solid-State Structural Features of this compound

| Feature | Description | Basis of Prediction |

|---|---|---|

| Molecular Geometry | Largely planar benzoxazole core with out-of-plane nitro and carboxyl groups. | Steric effects observed in analogous nitro- and carboxy-substituted aromatics. researchgate.net |

| Primary Intermolecular Interaction | Hydrogen-bonded dimers via the carboxylic acid groups. | Common structural motif for nearly all carboxylic acids in the solid state. researchgate.net |

| Secondary Interactions | π-π stacking between aromatic rings. | A typical packing force for planar aromatic systems. nih.gov |

| Conformation | The specific rotation (torsion angles) of the -NO2 and -COOH groups relative to the ring. | Dependent on minimizing steric strain and optimizing packing forces. mdpi.com |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This experimental data is compared against the theoretically calculated percentages based on the compound's molecular formula to confirm its stoichiometric purity. researchgate.net

The molecular formula for this compound is C₈H₄N₂O₅. The molecular weight is calculated to be 208.13 g/mol . Based on this formula, the theoretical elemental composition can be determined. In a research setting, experimentally obtained values that are within ±0.4% of the theoretical values are considered confirmation of the compound's purity. researchgate.net

Table 4: Elemental Composition of this compound (C₈H₄N₂O₅)

| Element | Symbol | Atomic Weight (g/mol) | Atoms in Formula | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 46.18% |

| Hydrogen | H | 1.008 | 4 | 4.032 | 1.94% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 13.46% |

| Oxygen | O | 15.999 | 5 | 79.995 | 38.43% |

| Total | 208.129 | 100.00% |

Computational Chemistry and Theoretical Investigations

Mechanistic Insights from Computational Studies

Beyond static properties, computational chemistry can elucidate the dynamics of chemical reactions, providing a detailed picture of reaction mechanisms.

Computational methods can be used to map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. This involves locating and characterizing the structures of intermediates and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which governs its rate.

While specific reaction pathway studies for 6-Nitro-1,2-benzoxazole-3-carboxylic acid are not detailed in the available literature, methodologies applied to similar compounds illustrate the potential of such investigations. For example, studies on the mechanism of action of related 7-nitro-2,1,3-benzoxadiazole derivatives as enzyme inhibitors involved modeling their interaction within the active site of a protein. nih.gov Such a study would involve docking the molecule into the active site and then calculating the reaction pathway for a covalent modification, such as the formation of a σ-complex. nih.gov This analysis provides a structural and energetic explanation for the molecule's biological activity, an approach that could be directly applied to understand the interactions of this compound with biological targets.

Prediction of Regioselectivity and Stereoselectivity

Computational chemistry serves as a powerful tool in predicting the outcomes of chemical reactions, including regioselectivity and stereoselectivity. In the context of the synthesis of this compound, theoretical investigations can provide valuable insights into the most probable reaction pathways and the formation of specific isomers.

The synthesis of 1,2-benzoxazole derivatives, often involves the cyclization of appropriately substituted precursors. The regioselectivity of such reactions, which determines the position of substituents on the resulting bicyclic ring system, is governed by the electronic and steric properties of the reacting molecules. For instance, in the synthesis of substituted benzoxazoles from 2-aminophenols, the reaction regioselectivity can be influenced by the nature and position of substituents on the phenol (B47542) ring. nih.govorganic-chemistry.orgnih.gov Computational models, such as those based on Density Functional Theory (DFT), can be employed to calculate the activation energies of different reaction pathways leading to various regioisomers. The pathway with the lowest activation energy is generally the most favored, thus allowing for the prediction of the major product.

In the case of this compound, the nitro group at the 6-position and the carboxylic acid group at the 3-position are key determinants of the molecule's reactivity and properties. The synthesis of this specific isomer would likely involve precursors that favor the formation of the nitro group at the 6-position of the benzene (B151609) ring prior to or during the oxazole (B20620) ring formation. Computational studies on related nitroaromatic compounds have demonstrated the ability to predict the regioselectivity of C-C and C-N bond formations. rsc.org

Stereoselectivity, the preference for the formation of one stereoisomer over another, is another critical aspect of chemical synthesis. While this compound itself is not chiral, reactions involving this compound or its derivatives could lead to chiral products. Computational methods can be used to model the transition states of reactions and predict the stereochemical outcome. By calculating the energies of the diastereomeric transition states, it is possible to determine which stereoisomer will be formed in excess.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational quantum chemistry methods, particularly DFT and Time-Dependent DFT (TD-DFT), are widely used for the accurate prediction of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Ultraviolet-Visible (UV-Vis) absorption spectra. nih.govaps.orgbris.ac.ukgithub.ioruc.dk These theoretical predictions are invaluable for the structural elucidation of newly synthesized compounds and for understanding their electronic properties.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts for organic molecules has become a standard computational practice. nih.govruc.dk By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to determine their chemical shifts relative to a reference standard. For this compound, DFT calculations can provide a theoretical NMR spectrum that can be compared with experimental data to confirm its structure. The electron-withdrawing nature of the nitro group and the carboxylic acid group, as well as the electronic environment of the benzoxazole (B165842) ring system, will significantly influence the chemical shifts of the aromatic protons and carbons.

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for similar structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-4 | 8.3 - 8.5 | - |

| H-5 | 7.8 - 8.0 | - |

| H-7 | 8.6 - 8.8 | - |

| C-3 | - | 155 - 160 |

| C-3a | - | 118 - 122 |

| C-4 | - | 125 - 128 |

| C-5 | - | 120 - 123 |

| C-6 | - | 145 - 150 |

| C-7 | - | 115 - 118 |

| C-7a | - | 160 - 165 |

| COOH | 12.0 - 13.0 | 165 - 170 |

UV-Vis Spectra: TD-DFT calculations are a reliable method for simulating the UV-Vis absorption spectra of molecules. qu.edu.qaulakbim.gov.trrsc.org These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption bands). For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from π-π* transitions within the aromatic system. The presence of the nitro group, a strong chromophore, is likely to result in absorption bands in the near-UV or visible region. qu.edu.qa

A hypothetical table of predicted UV-Vis absorption data for this compound is presented below.

| Predicted λmax (nm) | Oscillator Strength (f) | Electronic Transition |

| 280 - 300 | ~0.4 | π → π |

| 320 - 350 | ~0.2 | n → π / π → π* |

Intermolecular and Intramolecular Interaction Studies

The biological activity and physicochemical properties of a molecule are largely dictated by its intermolecular and intramolecular interactions. Computational chemistry offers a suite of tools to study these non-covalent interactions in detail.

Intramolecular Interactions: Within the this compound molecule, several intramolecular interactions can be anticipated. The planarity of the benzoxazole ring is a key feature, and the substituents can influence this. There is a possibility of an intramolecular hydrogen bond between the carboxylic acid proton and the nitrogen atom of the oxazole ring, or with an oxygen atom of the nitro group, which could affect the molecule's conformation and reactivity. Quantum Theory of Atoms in Molecules (QTAIM) analysis is a computational method that can be used to identify and characterize such intramolecular bonds. nih.gov

Intermolecular Interactions: In the solid state, molecules of this compound will interact with each other through a variety of non-covalent forces. Given the functional groups present, the following interactions are expected to be significant:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly likely to form strong intermolecular hydrogen bonds, potentially leading to the formation of dimers, a common feature in the crystal structures of carboxylic acids. nih.govmdpi.com

π-π Stacking: The aromatic benzoxazole ring system can participate in π-π stacking interactions, where the planar rings of adjacent molecules align face-to-face or offset.

π-hole Interactions: The nitro group is known to engage in so-called "π-hole interactions," which are attractive non-covalent interactions between the electron-deficient region on the nitrogen atom of the nitro group and an electron-rich region of another molecule. nih.gov

Computational studies on analogous molecules like nitrobenzoic acids have provided detailed insights into the nature and strength of these intermolecular forces. nih.gov

Crystal Packing Interactions and Hirshfeld Surface Analysis

The arrangement of molecules in a crystal, known as crystal packing, is determined by the interplay of various intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of a solid, such as its melting point, solubility, and stability.

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. semanticscholar.orgresearchgate.netmdpi.comnih.gov This method maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts between neighboring molecules. The Hirshfeld surface is typically colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of significant intermolecular interactions.

For this compound, a Hirshfeld surface analysis (were a crystal structure available) would likely reveal the following key features:

Red spots on the d_norm surface: These would indicate close contacts and strong intermolecular interactions, such as the hydrogen bonds formed by the carboxylic acid groups.

Blue and white regions: These represent weaker or van der Waals contacts.

Studies on other nitro-substituted heterocyclic compounds have successfully used Hirshfeld surface analysis to elucidate the nature of their crystal packing and the dominant intermolecular forces at play. semanticscholar.orgresearchgate.netmdpi.comnih.gov

Research Applications and Potential Areas for Exploration

Contributions to Material Science Research

Exploration in Organic Light-Emitting Diodes (OLEDs)

Direct research detailing the application of 6-Nitro-1,2-benzoxazole-3-carboxylic acid as a primary component in Organic Light-Emitting Diodes (OLEDs) is not extensively documented in available literature. However, the foundational benzoxazole (B165842) structure is of significant interest in materials science for its use in electronic devices. Benzoxazole derivatives are known to be utilized as dopants and chromophores in OLEDs. researchgate.net The rigid, planar structure of the benzoxazole ring system is conducive to the electronic properties required for emissive materials. The introduction of substituents allows for the tuning of photophysical characteristics, such as emission color and quantum efficiency. Therefore, while specific data for this compound is pending, its core structure belongs to a class of compounds with established relevance in OLED technology.

Development of Heat-Resistant Polymers